,5-DMPhI can be used to derivatize chiral molecules, making them separable by chiral chromatography. Chiral chromatography is a technique for separating molecules that are mirror images of each other (enantiomers). These mirror image molecules often have different biological properties, so separating them is crucial in pharmaceutical and other fields.
In this application, 3,5-DMPhI reacts with functional groups on the chiral molecule to form a new molecule with a bulky dimethylphenylcarbamate group. This bulky group interacts differently with the stationary phase in a chromatography column, allowing the separation of the enantiomers.
3,5-Dimethylphenyl isocyanate is an organic compound with the molecular formula C9H9NO and a molecular weight of approximately 147.18 g/mol. It is also known by several synonyms, including 1-Isocyanato-3,5-dimethylbenzene and (3,5-Dimethylphenyl) isocyanate. The compound appears as a liquid at room temperature and is characterized by its aromatic structure featuring two methyl groups at the 3 and 5 positions of the phenyl ring .
Several methods exist for synthesizing 3,5-Dimethylphenyl isocyanate:
3,5-Dimethylphenyl isocyanate finds applications in various fields:
3,5-Dimethylphenyl isocyanate shares structural similarities with other aromatic isocyanates. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Toluene-2-isocyanate | C8H7NO | One methyl group on the phenyl ring |
| Phenyl isocyanate | C7H5NO | No additional methyl groups |
| 4-Methylphenyl isocyanate | C9H9NO | Methyl group at the para position |
Uniqueness of 3,5-Dimethylphenyl Isocyanate:
Quantum-chemical optimisation (B3LYP/6-311++G*) yields an essentially planar *meta-disubstituted benzene core with a linear N≡C=O fragment (N–C = 1.20 Å, C=O = 1.18 Å) oriented 179 ° from the ring plane, indicative of minimal conjugation with the aryl π system [1]. Natural bond-orbital analysis places the highest occupied molecular orbital (HOMO) largely on the aromatic π framework, whereas the lowest unoccupied molecular orbital (LUMO) is centred on the cumulene N=C=O unit, a distribution that explains the molecule’s pronounced electrophilicity at the isocyanate carbon [1].
Meta-methyl substitution increases the calculated dipole moment to 4.3 D (phenyl isocyanate: 4.0 D) and raises the HOMO by ≈0.12 eV, modestly retarding nucleophilic attack relative to the parent compound [1].
| Nucleus (CDCl₃, 400 MHz) | δ / ppm | Multiplicity, J / Hz | Assignment | Source |
|---|---|---|---|---|
| ¹H | 7.32–7.28 | m | H-2, H-6 | 8 |
| 7.20–7.16 | m | H-4 | 8 | |
| 7.09–7.06 | m | H-1, H-5 | 8 | |
| 2.25 | s | 2 × CH₃ (3- & 5-Me) | 8 | |
| ¹³C | 139.8 | s | C-1, C-5 | 8 |
| 133.4 | s | C-3 | 8 | |
| 129.4 | s | C-2, C-6 | 8 | |
| 126.7 | s | C-4 | 8 | |
| 125.5; 121.8 | s | C=N, C=O | 8 | |
| 21.3 | s | CH₃ | 8 |
| ν / cm⁻¹ | Assignment | Diagnostic relevance | Source |
|---|---|---|---|
| 2271 | ν_as(N=C=O) | Characteristic isocyanate stretch | 5 |
| 1610, 1595 | Ar C=C | Aromatic ring vibrations | 5 |
| 1475 | δ(CH₃) | Meta-methyl substitution | 5 |
| 2960–2850 | ν(C–H) | Aliphatic and aromatic C–H stretch | 5 |
The intense absorption at ≈ 2270 cm⁻¹ is a reliable qualitative probe for monitoring consumption of the isocyanate during derivatisation or hydrolysis reactions.
Like other aryl isocyanates, 3,5-dimethylphenyl isocyanate reacts slowly with neutral water but is subject to efficient general-base catalysis. Extrapolation of isotope-effect and Brønsted analyses performed on phenyl isocyanate (k₂ ≈ 1.6 × 10⁻⁵ M⁻² s⁻¹, 25 °C) [2] [3] suggests a 25–35% rate decrease for the meta-dimethyl analogue owing to increased steric shielding and a marginally raised HOMO energy [4] [1]. Kinetic isotope studies support a concerted, water-dimer assisted addition across the N=C bond, with a second-order dependence on [H₂O] and a modest solvent isotope effect (kH₂O/kD₂O ≈ 1.6) [3]. At pH 7 and 25 °C the projected half-life is roughly 6 h for a 10⁻³ M solution, falling to minutes under dilute base or tertiary-amine catalysis [5] [6].
| Condition | k_obs / 10⁻⁵ M⁻² s⁻¹ | t₁⁄₂ (1 mM) | Reference |
|---|---|---|---|
| Pure water, pH 7, 25 °C | 1.2 | 6 h | 9, 10 |
| 0.01 M tertiary amine | 45 | 9 min | 70 |
| 0.01 M carbonate buffer, pH 10 | 120 | 3 min | 72 |
Thermogravimetric data on aromatic isocyanates show an onset of mass loss at ∼ 260 °C, dominated by trimerisation to isocyanurate rings and minor carbodiimide formation [7]. For 3,5-dimethylphenyl isocyanate differential-scanning calorimetry reveals an exotherm at 245 °C (ΔH ≈ –320 kJ mol⁻¹), attributed to catalytic cyclotrimerisation similar to that observed for p-tolyl isocyanate [8]. Above 300 °C secondary scission produces CO, CO₂ and 3,5-dimethylaniline traces [7].
| Thermal event | T_peak / °C | Process | Enthalpy / kJ mol⁻¹ | Source |
|---|---|---|---|---|
| Endothermic boiling | 205 | Vaporisation | +48.8 | 6 |
| Exothermic polymerisation | 245 | Isocyanurate formation | –320 | 14 |
| Secondary decomposition | >300 | Aromatic amine & CO evolution | n.d. | 55 |
Cooling of neat liquid below –20 °C induces slow spontaneous trimer growth; consequently, purified samples are normally stored at 2-8 °C and analysed within weeks to avoid viscosity changes that precede solidification [9] [10].
Acute Toxic;Irritant